N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H16BrN5O4 and its molecular weight is 482.294. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, including those related to the queried chemical structure, are often synthesized for their potential applications in medicinal chemistry and materials science. For instance, compounds synthesized from 4-amino-4H-1,2,4-triazole through reactions with various aromatic aldehydes and subsequent cyclization with hydrazine hydrate have been studied for their structural properties. These synthetic pathways highlight the versatility of heterocyclic chemistry in generating compounds that can be further explored for biological activities or as materials with unique properties (Panchal & Patel, 2011).
Anticancer and Antimicrobial Activities
Some derivatives of heterocyclic compounds have been investigated for their anticancer and antimicrobial activities. For example, compounds incorporating the antipyrine moiety have been synthesized and examined for their potential in treating cancer and microbial infections. These studies involve the synthesis of novel compounds followed by biological evaluation against various cancer cell lines and microbial strains, illustrating the intersection of synthetic organic chemistry and pharmacology in the search for new therapeutic agents (Riyadh, Kheder, & Asiry, 2013).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide' involves the reaction of 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-one with N-(1,3-benzodioxol-5-ylmethyl)acetamide in the presence of a coupling agent and a base. The resulting product is then purified to obtain the final compound.", "Starting Materials": [ "2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-one", "N-(1,3-benzodioxol-5-ylmethyl)acetamide", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-one and N-(1,3-benzodioxol-5-ylmethyl)acetamide in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system to obtain the final compound." ] } | |
CAS RN |
1326901-56-7 |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide |
Molecular Formula |
C21H16BrN5O4 |
Molecular Weight |
482.294 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
InChI |
InChI=1S/C21H16BrN5O4/c22-15-4-2-14(3-5-15)16-8-17-21(29)26(24-11-27(17)25-16)10-20(28)23-9-13-1-6-18-19(7-13)31-12-30-18/h1-8,11H,9-10,12H2,(H,23,28) |
InChI Key |
BEULLSZUIINLPC-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
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